![molecular formula C14H12N2O2 B13840068 3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one CAS No. 1214593-92-6](/img/structure/B13840068.png)
3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one: is a heterocyclic compound that features a unique structure combining a quinoline moiety with an oxazine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic organic chemists and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a one-pot, three-component reaction involving aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a mixture of water and ethanol at 50°C has been reported to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and cyclization processes can be scaled up for industrial applications. The availability of starting materials and the efficiency of the synthetic route are key factors in optimizing industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and oxazine derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,3-oxazino[5,6-c]quinoline: Another oxazine-quinoline derivative with similar structural features.
3,4-Dihydro-2H-1,4-oxazino[2,3-f]quinazoline: A related compound with a different ring fusion pattern.
Uniqueness
3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
1214593-92-6 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
3-cyclopropyl-4H-[1,3]oxazino[6,5-b]quinolin-2-one |
InChI |
InChI=1S/C14H12N2O2/c17-14-16(11-5-6-11)8-10-7-9-3-1-2-4-12(9)15-13(10)18-14/h1-4,7,11H,5-6,8H2 |
Clave InChI |
HXCFGHVYBHEWGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CC3=CC4=CC=CC=C4N=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)
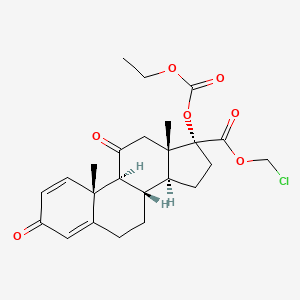
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
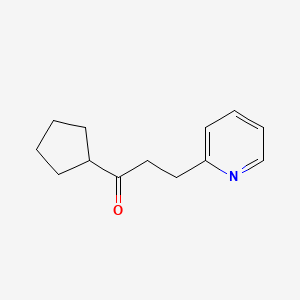
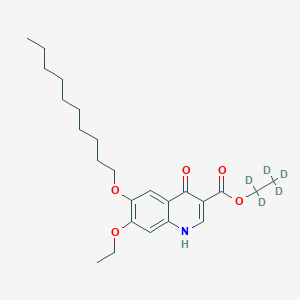
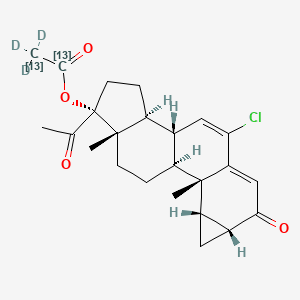

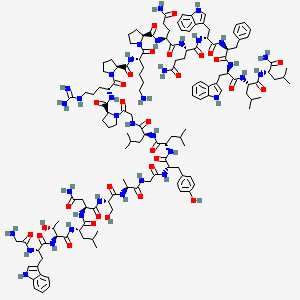
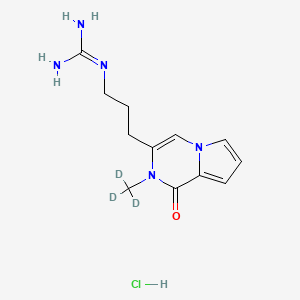
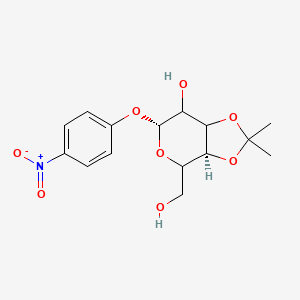
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


